(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[1-methyl-5-(4-methylphenyl)-2-pyrrolyl]-2-propenethioamide is a member of pyrroles.
Scientific Research Applications
Herbicidal Activity
- A study by Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with good herbicidal activities, demonstrating the potential of cyanoacrylates in herbicide development (Wang, Li, Li, & Huang, 2004).
Anticancer Activity
- Irfan et al. (2021) explored the synthesis of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate and its isomers, finding that the E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Irfan, Deng, Sumra, Zhu, Liu, & Zeng, 2021).
Antimicrobial Activity
- Abu-Melha (2013) utilized 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide as a key intermediate to synthesize various heterocycles, including pyrroles and thiazoles, which were then evaluated as antimicrobial agents (Abu-Melha, 2013).
Solar Cell Applications
- Kim et al. (2006) investigated organic sensitizers for solar cells, including compounds with cyanoacrylic acid groups, highlighting their application in photovoltaic technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Structural Studies
- Kariuki et al. (2022) synthesized 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and determined its structure using NMR spectroscopy and X-ray diffraction, contributing to the understanding of the chemical's structure (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]prop-2-enethioamide |
InChI |
InChI=1S/C16H15N3S/c1-11-3-5-12(6-4-11)15-8-7-14(19(15)2)9-13(10-17)16(18)20/h3-9H,1-2H3,(H2,18,20)/b13-9+ |
InChI Key |
IRQWOJMMSKLDJQ-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)/C=C(\C#N)/C(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.